Methyl 6-acetamidopicolinate
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Overview
Description
Methyl 6-acetamidopicolinate, also known as Picolinic acid, 6-acetamido-, methyl ester, is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is a derivative of picolinic acid and is characterized by the presence of an acetamido group at the 6-position of the pyridine ring and a methyl ester group at the carboxylic acid position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-acetamidopicolinate typically involves the acylation of 6-aminopicolinic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acylation and esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetamidopicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-acetamidopicolinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 6-acetamidopicolinate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminopicolinate: Similar structure but with an amino group instead of an acetamido group.
Methyl 6-hydroxypicolinate: Contains a hydroxyl group at the 6-position.
Methyl 6-chloropicolinate: Features a chlorine atom at the 6-position.
Uniqueness
Methyl 6-acetamidopicolinate is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
methyl 6-acetamidopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)10-8-5-3-4-7(11-8)9(13)14-2/h3-5H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVWODTYXDWSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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